2-Metil-1-(1,3-dioxolan-2-ilmetil)benceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

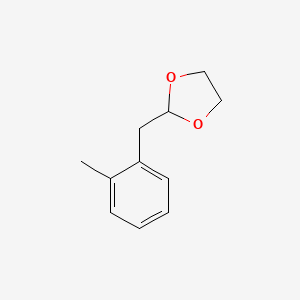

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is an organic compound that features a benzene ring substituted with a 1,3-dioxolane moiety and a methyl group

Aplicaciones Científicas De Investigación

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene finds applications in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.

Biology: Employed in the synthesis of biologically active molecules and as a protecting group for carbonyl compounds.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene can be synthesized through the acetalization of benzaldehyde derivatives with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated benzene derivatives.

Mecanismo De Acción

The mechanism of action of 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The 1,3-dioxolane moiety acts as a protecting group for carbonyl compounds, preventing unwanted side reactions and allowing for selective transformations. The compound’s molecular targets include carbonyl groups in aldehydes and ketones, facilitating their protection and subsequent deprotection under mild conditions .

Comparación Con Compuestos Similares

1,3-Dioxolan-2-ylmethyltriphenylphosphonium bromide: Used in Wittig olefination reactions.

2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide: Similar protecting group properties.

(1,3-Dioxolan-2-yl)methyltriphenylphosphonium bromide: Employed in the synthesis of fluorescent probes and antitumor agents

Uniqueness: 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other dioxolane derivatives. Its ability to form stable cyclic structures makes it particularly valuable in organic synthesis and industrial applications.

Actividad Biológica

1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.

Chemical Structure and Synthesis

The compound features a dioxolane ring fused with a methyl-substituted benzene. The synthesis typically involves the acetalization of benzaldehyde derivatives with ethylene glycol, using acid catalysts such as p-toluenesulfonic acid under reflux conditions. This method allows for the efficient formation of the dioxolane structure while enabling the removal of water through a Dean-Stark apparatus .

The biological activity of 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is primarily attributed to its ability to form stable cyclic structures. These structures can protect reactive functional groups during chemical reactions, making the compound useful as a protecting group for carbonyl compounds. The dioxolane moiety effectively shields these groups from unwanted side reactions, facilitating selective transformations under mild conditions .

Antibacterial and Antifungal Properties

Recent studies have demonstrated that various 1,3-dioxolane derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds synthesized from salicylaldehyde and diols showed excellent antifungal activity against Candida albicans and significant antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa .

Table 1: Biological Activity of Selected 1,3-Dioxolane Derivatives

| Compound | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| Compound 1 | Not effective | Not tested |

| Compound 2 | 625 - 1250 | 625 - 1250 against S. aureus |

| Compound 3 | Effective | Effective against P. aeruginosa |

| Compound 4 | Effective | Effective against E. faecalis |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens, highlighting their potential for therapeutic applications.

Cytotoxicity Studies

In addition to antimicrobial activity, some derivatives have been evaluated for cytotoxic effects against various cancer cell lines. For example, studies have shown that certain substituted dioxolanes possess cytotoxic properties at low concentrations, suggesting their potential as anticancer agents .

Applications in Drug Development

The unique properties of 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene make it a valuable candidate in drug development. Its role as a protecting group in organic synthesis facilitates the creation of complex molecules with potential therapeutic effects. Furthermore, its biological activity suggests applications in developing new antifungal and antibacterial agents .

Propiedades

IUPAC Name |

2-[(2-methylphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-4-2-3-5-10(9)8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADVZMKBTKAEEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90527372 |

Source

|

| Record name | 2-[(2-Methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89012-55-5 |

Source

|

| Record name | 2-[(2-Methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.